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Abstract
The azepane ring system is a crucial scaffold in medicinal chemistry, appearing in numerous

bioactive natural products and synthetic drugs.[1] Polyamines, linear or cyclic molecules with

multiple amine functionalities, are also of significant biological interest, playing roles in cell

growth and proliferation.[2][3] The strategic combination of these two motifs—azepane and

polyamine—creates a class of compounds with compelling therapeutic potential.[4][5] This

technical guide provides an in-depth exploration of a powerful and versatile synthetic strategy:

the construction of azepane-containing polyamines using aziridines as foundational building

blocks. We will dissect the core chemical principles, from the strategic activation and ring-

opening of aziridines to the subsequent cyclization and chain elongation steps, offering field-

proven insights into reaction mechanisms, protocol optimization, and practical considerations

for laboratory execution.
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Introduction: The Strategic Value of Aziridines and
Azepanes
The azepane motif is a seven-membered saturated nitrogen heterocycle. Its synthesis is often

challenging due to unfavorable thermodynamic and kinetic factors associated with forming

medium-sized rings.[6][7] However, its prevalence in potent molecules like the protein kinase C

inhibitor balanol makes the development of robust synthetic routes a high-priority endeavor.[8]

Polyamines are ubiquitous in biology, and their conjugates are increasingly important in

medicinal fields.[2][4]

Aziridines, three-membered nitrogen heterocycles, serve as exceptional starting points for this

synthetic challenge.[9] Their high ring strain (approximately 27 kcal/mol) makes them

susceptible to nucleophilic ring-opening reactions, providing a reliable method for introducing

nitrogen-containing fragments into a molecule with high regio- and stereoselectivity.[10][11]

This inherent reactivity allows for the controlled, stepwise construction of complex amine-

containing architectures.[12]

This guide focuses on leveraging the reactivity of aziridines to build a linear precursor that can

be efficiently cyclized to form the azepane ring, followed by the elaboration of a polyamine side

chain.

The Core Synthetic Principle: Aziridine Ring-
Opening
The cornerstone of this synthetic approach is the nucleophilic ring-opening of an aziridine.[13]

The efficiency and regioselectivity of this reaction are highly dependent on the nature of the

substituent on the aziridine nitrogen. For this reason, aziridines are broadly categorized as

"activated" or "non-activated".[9][14]

Activated Aziridines: These bear electron-withdrawing groups (e.g., tosyl, nosyl, acyl) on the

nitrogen atom. This activation enhances the electrophilicity of the ring carbons, making them

more susceptible to attack by nucleophiles. Ring-opening of activated aziridines often

proceeds via an S(_N)2-type mechanism, which is highly regioselective and stereospecific.

[15]
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Non-activated Aziridines: These have electron-donating groups (e.g., alkyl, benzyl) on the

nitrogen. They are significantly less reactive and require harsh conditions or activation by an

external electrophile (like a Lewis acid or alkylating agent) to form a reactive aziridinium ion

intermediate prior to nucleophilic attack.[14]

For the synthesis of polyamine precursors, amine-based nucleophiles are of primary interest.

The reaction of an activated aziridine with a primary or secondary amine is a powerful method

for generating a 1,2-diamine linkage, which forms the initial segment of the target polyamine

chain.[16]

Mechanism of Aziridine Ring-Opening
The choice of catalyst and conditions dictates the reaction pathway. Lewis acids are commonly

employed to coordinate to the aziridine nitrogen, further increasing the electrophilicity of the

ring carbons and facilitating the ring-opening process.[12] The nucleophilic attack typically

occurs at the less sterically hindered carbon, following an S(_N)2 pathway, which results in an

inversion of stereochemistry at the center of attack.

digraph "Aziridine_Ring_Opening" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4",
fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial",
fontsize=11];

}

Figure 1. General workflow for Lewis acid-catalyzed aziridine ring-opening by an amine
nucleophile.

Causality Insight: The use of an electron-withdrawing group (like a tosyl group) on the aziridine

nitrogen is a critical design choice. It serves two purposes: 1) It activates the ring for

nucleophilic attack, and 2) It acts as a protecting group for the nitrogen, which can be removed

later in the synthetic sequence. Lewis acids like Scandium(III) triflate (Sc(OTf)₃) are effective

catalysts because they are oxophilic and coordinate strongly to the nitrogen, but their bulky

counter-ions are non-nucleophilic, preventing side reactions.[15]

Constructing the Azepane Ring: Intramolecular
Cyclization
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Once the aziridine ring has been opened and the linear precursor has been appropriately

functionalized (e.g., with a terminal leaving group and a nucleophilic amine), the next critical

phase is the formation of the seven-membered azepane ring. Intramolecular cyclization is the

most common strategy.[1][6]

However, forming seven-membered rings is kinetically and thermodynamically less favorable

than forming five- or six-membered rings. This challenge necessitates careful optimization of

reaction conditions to favor the desired intramolecular pathway over competing intermolecular

reactions like polymerization.[6]

Key Strategies for Successful Cyclization:

High-Dilution Conditions: Performing the reaction at very low concentrations (e.g., 0.001 M to

0.01 M) significantly favors intramolecular cyclization by minimizing the probability of two

reactive chains encountering each other.[6]

Slow Addition: Using a syringe pump to add the linear precursor slowly to the reaction vessel

maintains a low instantaneous concentration, further promoting the desired ring-closing

event.

Choice of Base and Solvent: The selection of a non-nucleophilic base and an appropriate

solvent is crucial to deprotonate the amine nucleophile without causing side reactions.

digraph "Azepane_Formation" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

}

Figure 2. Logical relationship in intramolecular cyclization for azepane synthesis.

Elaboration of the Polyamine Chain
With the azepane core successfully synthesized, the final stage involves constructing or

extending the polyamine side chain. This is typically achieved through iterative alkylation and

deprotection steps.
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A common method involves the alkylation of a protected amine on the azepane scaffold with a

bifunctional electrophile (e.g., a haloalkylamine derivative). This is followed by deprotection of

the newly introduced amine, which can then be subjected to another round of alkylation. This

iterative process allows for the controlled, stepwise growth of the polyamine chain to the

desired length.

Table 1: Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation
Common Cleavage
Conditions

Key Advantages /
Disadvantages

tert-Butoxycarbonyl Boc
Acidic (e.g., TFA in

DCM)

Stable to many

conditions; cleavage

is clean.

Carboxybenzyl Cbz or Z
Hydrogenolysis (H₂,

Pd/C)

Orthogonal to Boc;

sensitive to catalysts.

9-

Fluorenylmethoxycarb

onyl

Fmoc
Basic (e.g., Piperidine

in DMF)

Very mild cleavage;

base-labile.

Tosyl Ts
Reductive (e.g.,

Na/NH₃, SmI₂)

Very stable; harsh

cleavage conditions.

Representative Experimental Protocol
The following is a generalized, multi-step protocol illustrating the synthesis of an N-substituted

azepane from an activated aziridine.

Step 1: Nucleophilic Ring-Opening of N-Tosyl Aziridine

To a solution of N-tosyl-2-phenylaziridine (1.0 equiv.) in anhydrous dichloromethane (DCM)

at 0 °C under an argon atmosphere, add 4-aminobutanol (1.2 equiv.).

Add Scandium(III) triflate (Sc(OTf)₃, 0.1 equiv.) to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC until

the starting material is consumed.
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Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer

with DCM (3x).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography (Silica gel, gradient elution with

ethyl acetate/hexanes) to yield the 1,2-diamine alcohol intermediate.

Step 2: Conversion of Terminal Alcohol to Leaving Group

Dissolve the intermediate from Step 1 (1.0 equiv.) in anhydrous DCM at 0 °C.

Add triethylamine (1.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride

(1.2 equiv.).

Stir the reaction at 0 °C for 2 hours.

Wash the reaction mixture with cold 1 M HCl, followed by saturated aqueous NaHCO₃, and

finally brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Use the crude

mesylate directly in the next step without further purification.

Step 3: Intramolecular Cyclization to form Azepane

Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv.) in

anhydrous tetrahydrofuran (THF) under an argon atmosphere.

Prepare a separate solution of the crude mesylate from Step 2 in a large volume of

anhydrous THF to achieve a final concentration of approximately 0.005 M.

Using a syringe pump, add the mesylate solution to the stirred NaH suspension over a

period of 8 hours at reflux.

After the addition is complete, continue to reflux for an additional 4 hours.

Cool the reaction to 0 °C and cautiously quench with water.
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Extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄,

filter, and concentrate.

Purify the crude product by flash column chromatography to yield the N-tosyl protected

azepane derivative.

Challenges and Future Directions
While the aziridine-based approach is powerful, researchers must remain cognizant of several

challenges. The high toxicity and potential mutagenicity of many aziridine compounds

necessitate careful handling and appropriate safety precautions.[10] Furthermore, achieving

high stereoselectivity, particularly in the synthesis of complex, multi-chiral polyamine targets,

often requires the use of chiral catalysts or auxiliaries, adding to the synthetic complexity.[17]

[18]

Future research will likely focus on the development of more efficient and greener catalytic

systems for both the aziridine ring-opening and the azepane-forming cyclization steps. The use

of biocatalysis, for instance, has shown promise in the asymmetric synthesis of azepane

precursors.[8][19] The continued development of novel synthetic methodologies will

undoubtedly expand the accessible chemical space of azepane-containing polyamines, paving

the way for the discovery of next-generation therapeutics.

References
Doyle Group, The. Enantioselective fluoride ring opening of aziridines enabled by

cooperative Lewis acid catalysis. The Doyle Group. Available at: [Link].

IIT Kanpur. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-

tosylazetidines and Aziridines by Alcohols. IIT Kanpur. Available at: [Link].

ResearchGate. Lewis acid-catalyzed ring opening of N-tosylaziridine 51 with 1,3,5-

trimethoxybenzene (52). ResearchGate. Available at: [Link].

Royal Society of Chemistry. Nucleophilic ring opening of aziridines with amines under

catalyst- and solvent-free conditions. Green Chemistry. Available at: [Link].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://en.wikipedia.org/wiki/Aziridines
https://doyle.chem.ucla.edu/wp-content/uploads/2020/07/19-Enantioselective-fluoride-ring-opening-of-aziridines-enabled-by-cooperative-Lewis-acid-catalysis.pdf
https://www.technologynetworks.com/drug-discovery/news/new-catalyst-for-asymmetric-synthesis-of-aziridine-aids-development-of-novel-drugs-347970
https://pubs.acs.org/doi/pdf/10.1021/jacs.8b11891
https://pubs.acs.org/doi/abs/10.1021/jacs.8b11891
https://chemistry.princeton.edu/doyle-group/wp-content/uploads/sites/46/2019/07/048.pdf
https://home.iitk.ac.in/~mkg/publications/41.pdf
https://www.researchgate.net/figure/Lewis-acid-catalyzed-ring-opening-of-N-tosylaziridine-51-with-1-3-5-trimethoxybenzene_fig20_361833534
https://pubs.rsc.org/en/content/articlelanding/2014/gc/c4gc01131a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11905433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Doyle Group, The. Cooperative Lewis Acid Catalyzed Fluoride Ring Opening of Aziridines.

The Doyle Group. Available at: [Link].

Frontiers. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.

Available at: [Link].

ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds.

ResearchGate. Available at: [Link].

ACS Publications. Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines

with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry. Available at:

[Link].

PubMed. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. PubMed. Available at:

[Link].

PMC. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring

Opening of Azetidines. PMC. Available at: [Link].

Bentham Science. Synthesis and Biological Activities of Naturally Functionalized

Polyamines: An Overview. Current Medicinal Chemistry. Available at: [Link].

OpuS. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION

MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. OpuS. Available

at: [Link].

ACS Publications. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential

Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American

Chemical Society. Available at: [Link].

Technology Networks. New Catalyst for Asymmetric Synthesis of Aziridine Aids Development

of Novel Drugs. Drug Discovery from Technology Networks. Available at: [Link].

Bentham Science. Synthesis of 1,4-Benzodiazepines by Palladium-Catalyzed C-N Coupling.

Current Organic Chemistry. Available at: [Link].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://chemistry.princeton.edu/doyle-group/wp-content/uploads/sites/46/2019/07/048.pdf
https://www.frontiersin.org/articles/10.3389/fchem.2023.1274530/full
https://www.researchgate.net/publication/343213032_Recent_Advances_on_the_Synthesis_of_Azepane-Based_Compounds
https://pubs.acs.org/doi/10.1021/jo400874v
https://pubmed.ncbi.nlm.nih.gov/27005479/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308696/
https://www.ingentaconnect.com/content/ben/cmc/2021/00000028/00000017/art00009
https://opus.uni-hohenheim.de/volltexte/2012/719/pdf/Theoretical_study_of_1_4_diazepines_synthesis.pdf
https://pubs.acs.org/doi/10.1021/jacs.8b11891
https://www.technologynetworks.com/drug-discovery/news/new-catalyst-for-asymmetric-synthesis-of-aziridine-aids-development-of-novel-drugs-348108
https://www.ingentaconnect.com/content/ben/coc/2023/00000027/00000004/art00004
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11905433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


SciSpace. Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace.

Available at: [Link].

Royal Society of Chemistry. New route to 1,4-oxazepane and 1,4-diazepane derivatives:

synthesis from N-propargylamines. RSC Advances. Available at: [Link].

Royal Society of Chemistry. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed

reductive or borylative cyclization. Chemical Science. Available at: [Link].

ACS Publications. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential

Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American

Chemical Society. Available at: [Link].

TFO Collections. Synthesis of S- and N,S-heterocycles by gold-catalyzed cyclizations. TFO

Collections. Available at: [Link].

The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring

expansion of nitroarenes. The University of Manchester. Available at: [Link].

PMC. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem

Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. Available at: [Link].

PMC. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications.

PMC. Available at: [Link].

OMICS Online. An Overview of Polyamines as a Health-Promoting Agent for Human Health.

Biochemistry & Analytical Biochemistry. Available at: [Link].

Wikipedia. Aziridines. Wikipedia. Available at: [Link].

DeepDyve. Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky

Reagents. DeepDyve. Available at: [Link].

MDPI. Preface to “Aziridine Chemistry”. MDPI. Available at: [Link].

ResearchGate. Synthesis of azepane derivatives 4 by a sequence of asymmetric...

ResearchGate. Available at: [Link].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://typeset.io/papers/synthesis-and-characterization-of-some-1-4-diazepines-2269r33y
https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra01718a
https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc03792j
https://pubs.acs.org/doi/abs/10.1021/jacs.8b11891
https://collections.thieme.de/en/TFO-2022-A173-synthesis-of-s-and-n-s-heterocycles-by-gold-catalyzed-cyclizations-10-1055-a-1834-4537
https://www.manchester.ac.uk/discover/news/synthesis-of-polysubstituted-azepanes-by-dearomative-ring-expansion-of-nitroarenes/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318621/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8588010/
https://www.omicsonline.org/open-access/an-overview-of-polyamines-as-a-healthpromoting-agent-for-human-health-121511.html
https://en.wikipedia.org/wiki/Aziridine
https://www.deepdyve.com/lp/wiley/synthesis-of-azepines-via-a-6-1-annulation-of-ynenitriles-with-i9p616JdYl
https://www.mdpi.com/2673-4583/2/1/10
https://www.researchgate.net/figure/Synthesis-of-azepane-derivatives-4-by-a-sequence-of-asymmetric-allylation-olefin-cross_fig2_328004085
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11905433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Royal Society of Chemistry. Polyamine-containing natural products: structure, bioactivity, and

biosynthesis. Natural Product Reports. Available at: [Link].

ResearchGate. N-Activation strategies for aziridination a Nitrene transfer to olefins...

ResearchGate. Available at: [Link].

R Discovery. Polyamine-containing natural products: structure, bioactivity, and biosynthesis.

R Discovery. Available at: [Link].

Semantic Scholar. Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. Available

at: [Link].

ResearchGate. A Review on Recent Advances in the Synthesis of Aziridines and their

Applications in Organic Synthesis. ResearchGate. Available at: [Link].

Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive

azetidines. RSC Advances. Available at: [Link].

PMC. A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for

the Construction of Hydrogen Polysulfides Sensors. PMC. Available at: [Link].

Synfacts. Dynamic Kinetic Activation of Aziridines to Access Azepines. Synfacts. Available at:

[Link].

ResearchGate. Ring opening of aziridinium ion 317 with various nucleophiles.

ResearchGate. Available at: [Link].

MDPI. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine.

MDPI. Available at: [Link].

PMC. Aziridine Group Transfer via Transient N-Aziridinyl Radicals. PMC. Available at: [Link].

JScholar. A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines

Derivatives. JScholar. Available at: [Link].

Semantic Scholar. Synthesis of Highly Substituted Azepanones from 2 H-Azirines by a

Stepwise Annulation/Ring-Opening Sequence. Semantic Scholar. Available at: [Link].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2023/np/d3np00045a
https://www.researchgate.net/figure/N-Activation-strategies-for-aziridination-a-Nitrene-transfer-to-olefins-provides_fig1_340331003
https://discovery.researcher.life/article/polyamine-containing-natural-products-structure-bioactivity-and-biosynthesis/53b47e5b6f3363d3c7c251d1877f6b90
https://www.semanticscholar.org/paper/Alkylative-Aziridine-Ring-Opening-Reactions-Kim-Kim/90f89d38c6418b76c026079934149202a6327b87
https://www.researchgate.net/publication/351336109_A_Review_on_Recent_Advances_in_the_Synthesis_of_Aziridines_and_their_Applications_in_Organic_Synthesis
https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra08323k
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5459580/
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0042-1751433
https://www.researchgate.net/figure/Ring-opening-of-aziridinium-ion-317-with-various-nucleophiles_fig127_361833534
https://www.mdpi.com/2673-4583/4/4/38
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7855361/
https://jscholar.org/articles/a-review-on-recent-approaches-to-the-asymmetric-synthesis-of-aziridines-derivatives-100018.html
https://www.semanticscholar.org/paper/Synthesis-of-Highly-Substituted-Azepanones-from-2-a-P%C3%A9rez-Luj%C3%A1n-Garc%C3%ADa-Ruano/264b975e532b212f71946002f10b7754b2b2a611
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11905433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b11905433/docs#a-technical-guide-to-the-synthesis-of-azepane-containing-polyamines-from-aziridines
https://www.benchchem.com/product/b11905433/docs#a-technical-guide-to-the-synthesis-of-azepane-containing-polyamines-from-aziridines
https://www.benchchem.com/product/b11905433/docs#a-technical-guide-to-the-synthesis-of-azepane-containing-polyamines-from-aziridines
https://www.benchchem.com/product/b11905433/docs#a-technical-guide-to-the-synthesis-of-azepane-containing-polyamines-from-aziridines
https://www.benchchem.com/product/b11905433?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11905433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

